molecular formula C11H19BN2O2S B6335560 2-(Dimethylamino)thiazole-5-boronic acid pinacol ester CAS No. 1416367-38-8

2-(Dimethylamino)thiazole-5-boronic acid pinacol ester

Cat. No. B6335560
CAS RN: 1416367-38-8
M. Wt: 254.16 g/mol
InChI Key: MPCRUDGWMMVKEG-UHFFFAOYSA-N
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Description

“2-(Dimethylamino)thiazole-5-boronic acid pinacol ester” is a type of organoboron reagent. It is a relatively stable, readily prepared, and generally environmentally benign compound . It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of “2-(Dimethylamino)thiazole-5-boronic acid pinacol ester” involves the process of protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The empirical formula of “2-(Dimethylamino)thiazole-5-boronic acid pinacol ester” is C9H14BNO2S . Its molecular weight is 211.09 . The SMILES string representation of the molecule is CC1 (OB (C2=CN=CS2)OC1 ©C)C .


Chemical Reactions Analysis

The “2-(Dimethylamino)thiazole-5-boronic acid pinacol ester” is involved in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The “2-(Dimethylamino)thiazole-5-boronic acid pinacol ester” is a solid compound . Its physical and chemical properties are influenced by the substituents in the aromatic ring .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

2-(Dimethylamino)thiazole-5-boronic acid pinacol ester: is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic synthesis . This reaction is widely used for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials. The boronic ester serves as an organoboron reagent that couples with aryl or vinyl halides under the presence of a palladium catalyst.

Safety and Hazards

The compound has been classified as Acute Tox. 3 Oral according to the GHS classification system . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation when handling this compound .

Future Directions

The future directions of “2-(Dimethylamino)thiazole-5-boronic acid pinacol ester” research could involve the development of new borane reagents , and the exploration of its use in other types of reactions. Additionally, care must be taken when considering these boronic pinacol esters for pharmacological purposes due to their susceptibility to hydrolysis at physiological pH .

properties

IUPAC Name

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O2S/c1-10(2)11(3,4)16-12(15-10)8-7-13-9(17-8)14(5)6/h7H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCRUDGWMMVKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-amine

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